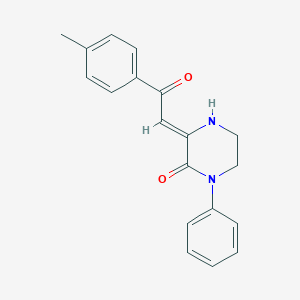
3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPP belongs to the family of piperazinone derivatives, which has been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, studies have shown that this compound can inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. The inhibition of COX-2 activity by this compound can lead to a reduction in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by inhibiting the activity of Bcl-2. In addition, this compound has been shown to inhibit the activity of COX-2, which can lead to a reduction in the production of prostaglandins and a decrease in the inflammatory response. This compound has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials, and the yield of the synthesis is relatively high. In addition, this compound has been shown to have various potential applications in different fields, which makes it a versatile compound for lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential direction is the investigation of this compound as an anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another potential direction is the investigation of this compound as an anti-inflammatory agent. Studies are needed to determine the optimal dosage and administration route of this compound for the treatment of inflammatory diseases. In addition, the potential use of this compound as a building block for the synthesis of novel materials with potential applications in electronic devices warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone involves the reaction between 4-methylacetophenone and phenylhydrazine in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The yield of this compound synthesis is around 70%, and the purity of the final product can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(2-(4-Methylphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. This compound has also been studied for its potential as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In catalysis, this compound has been investigated for its potential as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
178408-22-5 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-9-15(10-8-14)18(22)13-17-19(23)21(12-11-20-17)16-5-3-2-4-6-16/h2-10,13,20H,11-12H2,1H3/b17-13- |
Clé InChI |
YMKCZHHGVPUGAT-LGMDPLHJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
Synonymes |
(3Z)-3-[2-(4-methylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



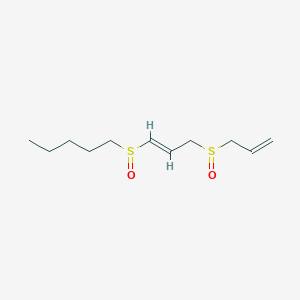
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
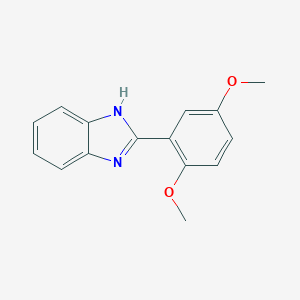
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
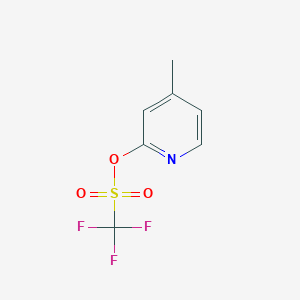
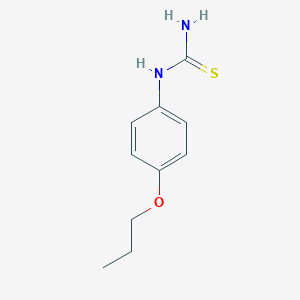

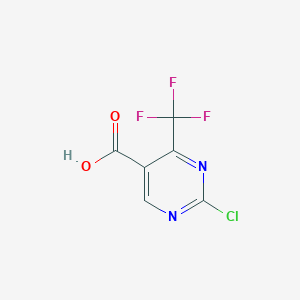
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
